molecular formula C48H62BNO B574297 N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE CAS No. 172040-90-3

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE

Cat. No.: B574297
CAS No.: 172040-90-3
M. Wt: 679.84
InChI Key: DDEDKEQSTHENNM-UHFFFAOYSA-N
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Description

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE is a complex organoboron compound It is known for its unique structure, which includes a benzoylbenzyl group, a tributylammonium moiety, and a butyltriphenyl borate component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE typically involves the reaction of benzoylbenzyl chloride with tributylamine to form the ammonium salt. This intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoylbenzyl group can yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE exerts its effects involves its ability to form stable complexes with other molecules. The borate component can act as a Lewis acid, facilitating various chemical transformations. The ammonium group can participate in ionic interactions, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM TETRAPHENYLBORATE
  • N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM TRIPHENYLBORATE

Uniqueness

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to participate in a wide range of reactions and form stable complexes makes it particularly valuable in synthetic chemistry and materials science .

Properties

CAS No.

172040-90-3

Molecular Formula

C48H62BNO

Molecular Weight

679.84

IUPAC Name

(4-benzoylphenyl)methyl-tributylazanium;butyl(triphenyl)boranuide

InChI

InChI=1S/C26H38NO.C22H24B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-18H,4-9,19-22H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1

InChI Key

DDEDKEQSTHENNM-UHFFFAOYSA-N

SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Synonyms

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE

Origin of Product

United States

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